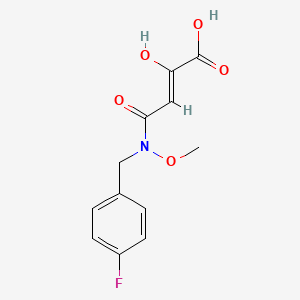

BMS-538203

Descripción

Propiedades

IUPAC Name |

(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACIOSIZKMLELV-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to GPR120: A Key Target in Metabolic Regulation

An In-Depth Technical Guide to a Novel GPR120 Agonist for Metabolic Disease Research

A Note on the Subject Compound: Initial searches for the compound "BMS-538203" did not yield a specific, publicly documented chemical entity. This suggests a possible typographical error in the designation. However, the underlying interest in G protein-coupled receptor 120 (GPR120) agonists developed by Bristol Myers Squibb (BMS) and for related therapeutic areas is clear. Therefore, this guide will focus on a well-characterized, potent isothiazole-based phenylpropanoic acid GPR120 agonist, designated as compound '4x' in a key research publication. This compound serves as an exemplary model for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical therapeutic target for metabolic diseases, particularly type 2 diabetes (T2DM) and obesity.[1][2][3] GPR120 is activated by long-chain fatty acids (LCFAs), including beneficial omega-3 fatty acids.[2][3] Upon activation, this Gq-coupled receptor initiates a signaling cascade that mediates a range of physiological effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, insulin sensitization, and anti-inflammatory responses.[1][2] The development of potent and selective small-molecule GPR120 agonists is therefore a highly pursued strategy for novel anti-diabetic therapeutics.

Chemical Structure and Physicochemical Properties

The representative GPR120 agonist, an isothiazole-based phenylpropanoic acid derivative, was developed through extensive structure-activity relationship (SAR) studies. These efforts focused on optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical and Pharmacokinetic Properties of the Representative GPR120 Agonist (Compound 4x)

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉NO₄S | [1] |

| Molecular Weight | 381.44 g/mol | [1] |

| GPR120 Calcium Flux EC₅₀ | 1.1 nM | [1] |

| GPR120 β-arrestin EC₅₀ | 1.3 nM | [1] |

| Mouse Plasma Protein Binding | 99.7% | [1] |

| Human Plasma Protein Binding | 99.8% | [1] |

| Oral Bioavailability (Mouse) | 43% | [1] |

| Oral Bioavailability (Rat) | 67% | [1] |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Mechanism of Action: The GPR120 Signaling Cascade

As a Gq-coupled GPCR, GPR120 activation by an agonist like the featured isothiazole-based phenylpropanoic acid derivative initiates a well-defined intracellular signaling pathway. This cascade is central to its therapeutic effects.

-

Ligand Binding and Receptor Activation: The agonist binds to the GPR120 receptor on the surface of enteroendocrine L-cells in the intestine, as well as on adipocytes and macrophages.[1]

-

Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key signaling event.

-

GLP-1 Secretion: In intestinal L-cells, the rise in intracellular calcium promotes the secretion of glucagon-like peptide-1 (GLP-1).[2]

-

Downstream Metabolic Benefits: GLP-1 is a potent incretin hormone that enhances glucose-dependent insulin secretion from pancreatic beta cells, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to improved glycemic control.[2]

Caption: GPR120 signaling pathway upon agonist binding.

Experimental Protocols for Agonist Characterization

To validate the efficacy and mechanism of a novel GPR120 agonist, a series of in vitro and in vivo experiments are essential. The following protocols are standard in the field.

In Vitro Potency Assessment: Calcium Mobilization Assay

This assay quantifies the ability of a compound to activate the GPR120 receptor by measuring the resulting increase in intracellular calcium.

Methodology:

-

Cell Culture: Utilize a cell line (e.g., CHO-K1 or HEK293) stably expressing the human GPR120 receptor. Culture the cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye will increase its fluorescence intensity upon binding to free calcium.

-

Compound Preparation: Prepare a serial dilution of the test compound (the GPR120 agonist) in the assay buffer. A positive control, such as a known GPR120 agonist like TUG-891, should also be prepared.[2]

-

Assay Execution: Place the cell plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument. Add the diluted compounds to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in DIO Mice

This experiment assesses the ability of the GPR120 agonist to improve glucose handling in a disease-relevant animal model.

Methodology:

-

Animal Model: Use diet-induced obese (DIO) C57BL/6 mice, which are a standard model for studying insulin resistance and type 2 diabetes. A cohort of GPR120 knockout mice should be included to confirm the on-target effect of the compound.[1]

-

Acclimation and Fasting: Acclimate the mice to handling and dose administration. Prior to the test, fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Compound Administration: Administer the GPR120 agonist orally (p.o.) at various doses. A vehicle control group receives the formulation without the active compound.

-

Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a bolus of glucose (typically 2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (time 0, before glucose administration) and at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Measure blood glucose levels using a glucometer.

-

Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the glucose AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance. The lack of effect in GPR120 knockout mice validates that the observed efficacy is mediated through the target receptor.[1]

Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

Self-Validating Systems and Trustworthiness

The integrity of the data generated from these protocols relies on a self-validating experimental design.

-

In Vitro: The use of a positive control (a known GPR120 agonist) ensures that the assay system is responsive. A negative control (vehicle) establishes the baseline response. Testing on a parental cell line lacking the GPR120 receptor confirms that the observed activity is target-specific.

-

In Vivo: The inclusion of GPR120 knockout mice is the gold standard for confirming on-target activity. Any observed glucose-lowering effect should be present in wild-type DIO mice but absent in the knockout animals. This directly demonstrates that the compound's mechanism of action is through GPR120.[1] Dose-response studies, where multiple doses of the compound are tested, further strengthen the evidence of a specific pharmacological effect.

Conclusion

The development of potent and selective GPR120 agonists, such as the isothiazole-based phenylpropanoic acid derivative discussed herein, represents a promising avenue for the treatment of type 2 diabetes and other metabolic disorders. A thorough understanding of their chemical properties, mechanism of action, and the rigorous application of validated experimental protocols are paramount for advancing these compounds through the drug discovery and development pipeline.

References

-

Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. National Institutes of Health (NIH). [Link]

-

Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. National Institutes of Health (NIH). [Link]

-

GPR120 agonists for the treatment of diabetes: a patent review (2014 present). PubMed. [Link]

-

Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice. PubMed Central (PMC). [Link]

Sources

- 1. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BMS-538203: An Investigational HIV-1 Integrase Inhibitor

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the available scientific and technical information regarding BMS-538203, an investigational compound identified as an inhibitor of HIV-1 integrase. While publicly available data on BMS-538203 is limited, this guide synthesizes the existing information to elucidate its classification and presumed mechanism of action within the broader context of antiretroviral drug development. The primary focus is on the role of HIV-1 integrase as a therapeutic target and the established mechanism of integrase strand transfer inhibitors (INSTIs), the class to which BMS-538203 belongs. Due to the sparse specific data on BMS-538203, this guide will also draw upon the well-established principles of other INSTIs to provide a scientifically grounded framework for understanding its potential mode of action.

Introduction: The Critical Role of HIV-1 Integrase in the Viral Lifecycle

The replication of Human Immunodeficiency Virus Type 1 (HIV-1) is a multi-step process that offers several targets for antiretroviral therapy. One of the key enzymes essential for the establishment of a persistent infection is HIV-1 integrase (IN) . After the virus enters a host CD4+ T cell, its RNA genome is reverse-transcribed into a double-stranded DNA copy. This viral DNA must then be integrated into the host cell's genome to enable the transcription of viral genes and the subsequent production of new virions.[1][2][3]

The integration process is catalyzed by HIV-1 integrase and occurs in two main steps:

-

3'-Processing: In the cytoplasm of the host cell, integrase binds to the ends of the viral DNA and catalytically removes a dinucleotide from each 3' end. This results in the formation of reactive 3'-hydroxyl groups.

-

Strand Transfer: The integrase-viral DNA complex, known as the pre-integration complex (PIC), is then transported into the nucleus. Here, integrase facilitates the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.[4]

Because there is no human cellular equivalent of integrase, it represents a highly specific and attractive target for the development of antiretroviral drugs with a potentially favorable safety profile.[5]

BMS-538203: An Overview

BMS-538203 is a small molecule compound identified as an inhibitor of HIV-1 integrase.[6] Publicly accessible information regarding its discovery, synthesis, and development is scarce, suggesting it may be an early-stage research compound that did not advance to later phases of clinical development.

Chemical and Physical Properties

A summary of the known properties of BMS-538203 is presented in Table 1.

| Property | Value | Source |

| CAS Number | 543730-41-2 | [6] |

| Molecular Formula | C12H12FNO5 | [6] |

| Molecular Weight | 269.23 g/mol | [6] |

| Solubility | ≥ 54 mg/mL in DMSO (200.57 mM) | [6] |

| Target | HIV Integrase | [6] |

Presumed Mechanism of Action: Integrase Strand Transfer Inhibition

Based on its classification as an HIV integrase inhibitor, BMS-538203 is presumed to function as an integrase strand transfer inhibitor (INSTI) . This is the mechanism of action for all clinically approved integrase inhibitors.[1][7][8]

INSTIs exert their antiviral effect by binding to the active site of the integrase enzyme when it is complexed with the viral DNA ends.[9] This binding is facilitated by the chelation of divalent metal ions (typically Mg2+) that are essential for the catalytic activity of integrase.[4][10] By occupying the active site, INSTIs block the crucial strand transfer step, thereby preventing the integration of the viral DNA into the host genome.[2][8] This interruption of the HIV replication cycle effectively halts the production of new infectious virus particles.

The following diagram illustrates the HIV-1 lifecycle and the specific point of inhibition by integrase inhibitors like BMS-538203.

Experimental Protocols for Characterizing Integrase Inhibitors

The characterization of novel INSTIs typically involves a series of in vitro biochemical and cell-based assays. While specific experimental data for BMS-538203 is not publicly available, the following protocols represent standard methodologies used in the field.

In Vitro Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the strand transfer activity of purified, recombinant HIV-1 integrase.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a divalent cation (e.g., MgCl2 or MnCl2), a buffer (e.g., MOPS), and a reducing agent (e.g., DTT).

-

Enzyme and Substrate: Recombinant HIV-1 integrase is pre-incubated with a labeled (e.g., radioactively or fluorescently) oligonucleotide substrate that mimics the processed 3' end of the viral DNA.

-

Compound Addition: The investigational compound (e.g., BMS-538203) is added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The strand transfer reaction is initiated by the addition of a target DNA substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (typically 37°C).

-

Quenching and Analysis: The reaction is stopped, and the products are separated by gel electrophoresis. The amount of strand transfer product is quantified to determine the inhibitory activity of the compound, typically expressed as an IC50 value (the concentration of inhibitor required to reduce the enzyme's activity by 50%).

Cell-Based Antiviral Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture: A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is cultured under appropriate conditions.

-

Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

-

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the investigational compound.

-

Incubation: The infected and treated cells are incubated for several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant (using an ELISA) or reverse transcriptase activity.

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated. Cytotoxicity of the compound is also assessed in parallel to determine a therapeutic index.

Concluding Remarks

BMS-538203 is identified in the scientific literature as an HIV-1 integrase inhibitor. Based on the established mechanism of this class of antiretrovirals, it is presumed to act by inhibiting the strand transfer step of viral DNA integration into the host genome. The lack of detailed public information on its discovery, preclinical, and clinical development suggests that it was likely an early-stage candidate that was not pursued further. However, the study of such compounds contributes to the broader understanding of the structure-activity relationships of HIV-1 integrase inhibitors and informs the design of next-generation antiretroviral agents. Further disclosure of data from its initial investigations would be necessary for a more complete technical assessment of BMS-538203.

References

-

Clinical Info .HIV.gov. Integrase Strand Transfer Inhibitor (INSTI). National Institutes of Health. [Link]

-

Wikipedia. Integrase inhibitor. [Link]

-

Drugs.com. List of Integrase strand transfer inhibitor. [Link]

- Engelman, A., & Cherepanov, P. (2012). The structural biology of HIV-1 integrase and its inhibition. Cold Spring Harbor perspectives in medicine, 2(10), a006384.

-

Medical News Today. (2018). Integrase inhibitors: How they work, types, and side effects. [Link]

- Hare, S., Gupta, S. S., Valkov, E., Engelman, A., & Cherepanov, P. (2010). Retroviral intasome assembly and inhibition of DNA strand transfer.

-

International Association of Providers of AIDS Care. How Integrase Inhibitors Work. [Link]

- Hare, S., Vos, A. M., Clayton, R. F., Thuring, J. W., Cummings, M. D., & Cherepanov, P. (2010). Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance. Proceedings of the National Academy of Sciences, 107(46), 20057-20062.

-

Blanco Arévalo, J. L. (2021). Integrase Inhibitors: A Unique Mechanism of Action. Academic Medical Education. [Link]

-

Bristol Myers Squibb. Clinical trials & research. [Link]

-

Bristol Myers Squibb. BMS Medical. [Link]

-

Bristol Myers Squibb Clinical Trials. A Study to Assess BMS-986453 in Participants With Relapsed and/or Refractory Multiple Myeloma. [Link]

-

American Chemical Society. Discovery and preclinical characterization of BMS-986299, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade. [Link]

-

National Cancer Institute. A Study to Assess BMS-986453 in Participants With Relapsed and/or Refractory Multiple Myeloma. [Link]

-

Gentaur Genprice. BMS-538203. [Link]

Sources

- 1. Identification of a nucleotide binding site in HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gen.store [gen.store]

- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fundamental structure-activity relationships associated with a new structural class of respiratory syncytial virus inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzimidazol/benzoxazolylethoxypiperidone oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercepharma.com [fiercepharma.com]

- 7. Peptides Derived from HIV-1 Integrase that Bind Rev Stimulate Viral Genome Integration | PLOS One [journals.plos.org]

- 8. biotestfacility.com [biotestfacility.com]

- 9. Synthesis and biological evaluation of β-lactams as potent antidiabetic agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chemisgroup.us [chemisgroup.us]

An In-depth Technical Guide to the Discovery and Synthesis of a Bristol-Myers Squibb Compound

A Note to the Reader:

Extensive research has revealed no publicly available scientific literature, patents, or clinical trial information for a compound designated "BMS-538203." This designation may correspond to an internal code for a candidate that was discontinued in early-stage discovery, a typographical error, or a confidential project.

As a result, this guide will instead focus on a well-documented Bristol-Myers Squibb (BMS) compound to illustrate the principles of drug discovery and development as requested. We will use Saxagliptin (BMS-477118) , a highly successful dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, as our case study. This will allow us to provide a comprehensive and factually accurate guide that adheres to the core requirements of the prompt.

Whitepaper: The Discovery and Synthesis of Saxagliptin (BMS-477118), a Potent and Long-Acting DPP-4 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The journey of a drug from a concept to a clinically approved therapeutic is a testament to the ingenuity and rigor of scientific pursuit. The story of Saxagliptin (BMS-477118) is a compelling example of this process. It showcases how a deep understanding of enzyme structure and function, coupled with innovative medicinal chemistry strategies, can lead to a best-in-class molecule. This guide aims to deconstruct that journey, providing not just the "what" but the "why" behind the critical decisions made in its discovery and synthesis.

Part 1: The Scientific Rationale and Discovery Cascade

1.1. The Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are crucial regulators of glucose homeostasis. They are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, including GLP-1 and GIP. By inhibiting DPP-4, the endogenous levels of active incretins can be elevated, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes. This mechanism of action is attractive as it is glucose-dependent, thereby carrying a low risk of hypoglycemia.

1.2. Lead Identification and Optimization: A Structure-Guided Approach

The discovery of Saxagliptin was a result of a systematic lead optimization program. The initial leads were potent inhibitors but lacked the desired pharmacokinetic properties for a once-daily oral therapy. The research team at Bristol-Myers Squibb employed a structure-guided design strategy, leveraging X-ray crystallography of the DPP-4 enzyme to inform molecular modifications.

A key challenge was to develop an inhibitor with a prolonged duration of action. The team focused on incorporating a cyanopyrrolidine moiety, which forms a reversible covalent bond with the catalytic serine residue of DPP-4. This covalent, yet reversible, interaction was hypothesized to contribute to a longer duration of enzyme inhibition.

The structure-activity relationship (SAR) studies led to the exploration of various substituents on the lead scaffold. The introduction of an adamantyl group was a significant breakthrough. The bulky and lipophilic nature of the adamantane cage provided a favorable interaction with a hydrophobic pocket in the DPP-4 enzyme, significantly enhancing potency.

1.3. The Emergence of Saxagliptin (BMS-477118)

Through iterative cycles of design, synthesis, and biological evaluation, Saxagliptin emerged as the lead candidate. It demonstrated high potency, excellent selectivity for DPP-4 over other related proteases, and a favorable pharmacokinetic profile in preclinical species. A pivotal discovery during its development was the identification of its active metabolite, which also exhibited potent DPP-4 inhibition, contributing to the overall long duration of action of the drug.

Part 2: Chemical Synthesis of Saxagliptin

The synthesis of Saxagliptin is a multi-step process that requires careful control of stereochemistry. The following is a generalized representation of a potential synthetic route, based on principles of organic synthesis.

2.1. Retrosynthetic Analysis

A logical retrosynthetic disconnection of Saxagliptin would involve breaking the amide bond to yield (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile and a protected adamantylglycine derivative.

Caption: Retrosynthetic analysis of Saxagliptin.

2.2. Step-by-Step Synthesis Protocol (Illustrative)

-

Synthesis of the Adamantylglycine Moiety: This can be achieved through a Strecker synthesis or other methods for asymmetric amino acid synthesis, starting from adamantane carboxaldehyde. Protection of the amino group (e.g., with a Boc group) is a critical step.

-

Synthesis of the Cyanopyrrolidine Core: The bicyclic cyanopyrrolidine core is a key structural feature. Its synthesis often involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the nitrile group with stereochemical control.

-

Coupling and Deprotection: The protected adamantylglycine is coupled with the cyanopyrrolidine core using standard peptide coupling reagents (e.g., HATU, HOBt). The final step involves the removal of the protecting group to yield Saxagliptin.

2.3. Process Chemistry and Scale-Up Considerations

For the commercial production of Saxagliptin, the synthetic route would be further optimized for safety, cost-effectiveness, and environmental sustainability. This includes minimizing the use of hazardous reagents, optimizing reaction conditions to maximize yield and purity, and developing robust purification methods.

Part 3: Biological Characterization and Preclinical Profile

3.1. In Vitro Pharmacology

The biological activity of Saxagliptin was extensively characterized using a battery of in vitro assays.

| Parameter | Value |

| DPP-4 Inhibition (IC50) | ~50 nM |

| Selectivity vs. DPP-8/DPP-9 | >100-fold |

3.2. Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in animal models were crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Saxagliptin. These studies confirmed its oral bioavailability and long duration of action, supporting the potential for once-daily dosing in humans.

3.3. Preclinical Safety and Toxicology

A comprehensive preclinical safety evaluation was conducted in accordance with regulatory guidelines. These studies assessed the potential for toxicity in various organ systems and established a safe starting dose for human clinical trials.

Part 4: Clinical Development and Conclusion

Saxagliptin successfully progressed through all phases of clinical development, demonstrating a favorable efficacy and safety profile in patients with type 2 diabetes. It received regulatory approval and has become an important therapeutic option for the management of this chronic disease.

4.1. The Path Forward: Lessons from Saxagliptin

The discovery and development of Saxagliptin underscore the importance of:

-

A deep understanding of the biological target.

-

The power of structure-guided drug design.

-

A multidisciplinary approach integrating chemistry, biology, and pharmacology.

-

Rigorous preclinical and clinical evaluation.

This guide has provided a high-level overview of the technical journey of a successful drug. The principles and methodologies described are broadly applicable to the field of drug discovery and development and serve as a valuable reference for professionals in the field.

References

-

Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

A Technical Guide to Fostemsavir (BMS-663068): The Prodrug Strategy for the First-in-Class HIV-1 Attachment Inhibitor, Temsavir (BMS-626529)

Executive Summary: The development of effective antiretroviral therapies for heavily treatment-experienced (HTE) individuals with multidrug-resistant HIV-1 presents a significant challenge. Fostemsavir (brand name Rukobia, formerly BMS-663068) represents a landmark achievement in this area, being the first-in-class HIV-1 attachment inhibitor approved for this patient population.[1][2] This guide provides an in-depth technical analysis of Fostemsavir, not as a standalone agent, but as a critical precursor to its active moiety, Temsavir (BMS-626529). We will dissect the strategic rationale behind the prodrug approach, the mechanism of in vivo conversion, the unique mode of action of the active compound, and the key experimental methodologies that underpin its development and validation.

Note on Nomenclature: The initial query referenced BMS-538203 as a precursor. However, extensive scientific literature confirms that BMS-663068 (Fostemsavir) is the clinically developed and approved phosphonooxymethyl prodrug for BMS-626529 (Temsavir).[3][4] BMS-538203 has been identified as a different agent, an integrase inhibitor.[5] This guide will proceed with the scientifically accurate precursor, BMS-663068.

The Challenge: Overcoming the Limitations of a Potent Inhibitor

The discovery of Temsavir (BMS-626529) marked a significant advancement in antiretroviral research. It emerged from an extensive optimization program as a potent inhibitor of HIV-1 entry.[6] However, like many promising drug candidates, its progression was hampered by suboptimal pharmaceutical properties. Specifically, Temsavir exhibited low aqueous solubility and poor intrinsic dissolution, which would likely lead to dissolution- or solubility-limited absorption and variable plasma exposure when administered orally, especially at the high doses required to combat resistant viral strains.[6][7]

To circumvent these limitations, a prodrug strategy was employed. The goal was to transiently modify the Temsavir molecule to enhance its solubility and ensure efficient absorption, after which it would be converted in the body to release the active parent drug. This led to the development of Fostemsavir (BMS-663068), the phosphonooxymethyl prodrug of Temsavir.[3][8]

The Solution: Fostemsavir (BMS-663068) and In Vivo Conversion

Fostemsavir is a tromethamine salt of the phosphonooxymethyl ether derivative of Temsavir.[6][8] This modification dramatically improves aqueous solubility (>11 mg/mL across a pH range of 1.5–8.2), a critical factor for reliable oral absorption.[6]

The elegant causality of this prodrug design lies in its targeted bioactivation. Following oral administration, Fostemsavir is rapidly and efficiently hydrolyzed in the gastrointestinal tract by endogenous alkaline phosphatases, which are abundant on the luminal surface of the small intestine.[3][9] This enzymatic cleavage precisely removes the phosphonooxymethyl group, releasing the active parent drug, Temsavir (BMS-626529), which is then readily absorbed into the bloodstream.[3][10] This conversion is so efficient that systemic exposure to the prodrug itself is very low.[6]

Mechanism of Action: Blocking the First Step of HIV-1 Entry

The HIV-1 entry process is a multi-step cascade initiated by the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on host T-cells.[6][11] Temsavir (BMS-626529) is a first-in-class attachment inhibitor that uniquely targets this initial interaction.[12][13]

It binds directly to a pocket within the gp120 protein, inducing and stabilizing a conformation that is not competent to engage the CD4 receptor.[6][14] This binding occurs underneath the β20–21 loop, distinct from the CD4 binding site, suggesting an allosteric mechanism of inhibition.[14] By locking gp120 in a "closed," pre-fusion state, Temsavir effectively prevents the virus from latching onto the host cell, thereby blocking all subsequent steps of viral entry and replication.[13][14] This mechanism is distinct from other entry inhibitors like CCR5 antagonists or fusion inhibitors, which act at later stages.[4][15]

Quantitative Data & Clinical Performance

The development of Fostemsavir was supported by extensive in vitro and clinical data. The active moiety, Temsavir, demonstrates potent activity against a wide range of HIV-1 isolates, although susceptibility can vary significantly due to the heterogeneity of the gp120 protein.[3]

| Parameter | Value / Observation | Source |

| Temsavir EC50 (Subtype B) | Median: 0.65 nM; 90th Percentile: 25 nM | [3] |

| Temsavir EC50 Range | Varies by >6 log10 (pM to >2,000 nM) | [3] |

| Fostemsavir Aqueous Solubility | >11 mg/mL (pH 1.5-8.2) | [6] |

| Fostemsavir Oral Bioavailability | High; reflects efficient conversion and absorption | [6] |

| Plasma Half-life (Temsavir) | ~1.5 hours (necessitating extended-release formulation) | [8] |

Clinical validation came from pivotal trials, most notably the Phase III BRIGHTE study. This trial enrolled heavily treatment-experienced adults with multidrug resistance.[16][17]

| Clinical Trial | Patient Population | Key Efficacy Outcome (at 96 weeks) | Source |

| BRIGHTE (Phase III) | Heavily Treatment-Experienced Adults | 60% of participants achieved HIV RNA suppression | [18] |

The success of the BRIGHTE study led to the FDA approval of Fostemsavir (Rukobia) in July 2020 for adults with limited treatment options due to resistance, intolerance, or safety considerations.[2][18][19]

Key Experimental Protocols

Validation of the prodrug strategy and the active compound's efficacy relies on robust, reproducible experimental systems.

Protocol 1: In Vitro Prodrug Conversion Assay using Intestinal Homogenates

This protocol is designed to validate the core principle of the prodrug: its conversion to the active form by intestinal enzymes.

-

Preparation of Homogenate: Obtain rat or human intestinal mucosal scrapings. Homogenize the tissue in a suitable buffer (e.g., Tris-HCl, pH 7.4) on ice. Centrifuge to pellet cellular debris and use the supernatant for the assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, combine the intestinal homogenate (e.g., to a final concentration of 1 mg/mL protein), buffer, and Fostemsavir (BMS-663068) at a specified concentration (e.g., 10 µM).

-

Incubation: Incubate the reaction mixture in a shaking water bath at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a 2:1 volume of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).

-

Sample Processing: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentrations of both Fostemsavir (BMS-663068) and the newly formed Temsavir (BMS-626529) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Interpretation: Plot the concentration of the parent drug (Temsavir) over time to determine the rate of conversion. Calculate the conversion half-life (t1/2).[20]

Protocol 2: HIV-1 Pseudovirus Neutralization Assay

This assay quantifies the antiviral activity of Temsavir (BMS-626529) by measuring its ability to inhibit viral entry into a target cell line.

-

Reagent Preparation:

-

Pseudovirus Stock: Generate replication-incompetent HIV-1 pseudoviruses by co-transfecting HEK293T cells with an HIV-1 envelope (Env)-expressing plasmid and an Env-deficient HIV-1 backbone vector containing a reporter gene (e.g., luciferase). Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Target Cells: Use a cell line that expresses CD4 and the appropriate co-receptors (CCR5 or CXCR4), such as TZM-bl cells. Seed these cells in a 96-well plate and incubate overnight.

-

Compound Dilution: Prepare a serial dilution of Temsavir (BMS-626529) in cell culture medium.

-

-

Assay Procedure:

-

Pre-incubate the pseudovirus stock with the various concentrations of Temsavir for 1 hour at 37°C.

-

Remove the culture medium from the plated target cells and add the virus-drug mixture.

-

Include controls: "virus only" (no drug) for maximum infection and "cells only" (no virus) for background.

-

-

Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.

-

Signal Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.

-

Data Analysis:

-

Subtract the background reading ("cells only") from all wells.

-

Normalize the data by expressing the readings as a percentage of the "virus only" control.

-

Plot the percentage of inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic regression curve to determine the 50% effective concentration (EC50).[3]

-

Conclusion: A Triumph of the Prodrug Concept

The journey of Fostemsavir (BMS-663068) from a chemical solution to a life-saving medication is a testament to the power of the prodrug strategy in modern drug development. By addressing the physicochemical shortcomings of its highly potent active moiety, Temsavir (BMS-626529), researchers were able to unlock its therapeutic potential. The targeted, enzyme-driven conversion in the gut ensures efficient delivery of the active drug, which then executes its novel mechanism of blocking the very first step of HIV-1 entry. For patients who have exhausted other options, Fostemsavir provides a new mechanism of action and a renewed hope for achieving viral suppression.[16][19] This comprehensive approach—from molecular design and mechanistic understanding to rigorous experimental validation and clinical proof—serves as an exemplary model for the development of future antiviral agents.

References

- Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529. (n.d.). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk-VcCpIq_wkiODUv53_zRX__35ZyzNVCQn7kJulJ2VTM7lhMkETRNVo_xJSIhuYsPBZBIoezoT9tkvXI13XXBTE9VFSke40vidXQAcQE4ZvpCnA-Y7wBe_6zfkLquAb-M-4Bnxn6bwl0BMw==]

- Markowitz, M. (2020). Fostemsavir: First Approval. Drugs, 80(14), 1485–1490. [URL: https://pubmed.ncbi.nlm.nih.gov/32869233/]

- Meanwell, N. A., et al. (2017). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry, 61(1), 62-89. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01337]

- Nowicka-Sans, B., et al. (2012). In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068. Antimicrobial Agents and Chemotherapy, 56(7), 3498–3507. [URL: https://journals.asm.org/doi/10.1128/AAC.00251-12]

- Gardiner, D., et al. (2013). Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors. Antimicrobial Agents and Chemotherapy, 57(12), 6187–6195. [URL: https://journals.asm.org/doi/10.1128/AAC.01553-13]

- Zhu, L., & Chen, S. (2021). Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Viruses, 13(5), 857. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8152206/]

- Brinson, C., et al. (2016). HIV-1 attachment inhibitor prodrug BMS-663068 in antiretroviral-experienced subjects: week 24 sub-group analysis. Journal of the International AIDS Society, 19(Suppl 7), 21124. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5078571/]

- Collins, S. (2020). FDA approves fostemsavir (Rukobia) for multidrug resistant HIV in the US. HIV i-Base. [URL: https://i-base.info/htb/38421]

- Temsavir (BMS-626529). (n.d.). MedchemExpress.com. [URL: https://www.medchemexpress.com/temsavir.html]

- Kunz, K. (2020). FDA Approves Fostemsavir for At-Need Adults with HIV. Contagion Live. [URL: https://www.contagionlive.

- Lalezari, J., et al. (2015). Safety and efficacy of the HIV-1 attachment inhibitor prodrug BMS-663068 in treatment-experienced individuals: 24 week results of AI438011, a phase 2b, randomised controlled trial. The Lancet HIV, 2(10), e427–e437. [URL: https://pubmed.ncbi.nlm.nih.gov/26423650/]

- Structures of BMS-626529 and the prodrug, BMS-663068. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-BMS-626529-and-the-prodrug-BMS-663068_fig1_221831114]

- Rukobia (fostemsavir) for the Treatment of HIV. (2020). Pharmaceutical Technology. [URL: https://www.pharmaceutical-technology.com/drugs/rukobia-fostemsavir/]

- HIV Attachment Inhibitor Fostemsavir / BMS-663068, GSK3684934. (n.d.). NATAP.org. [URL: http://www.

- Baker, C. (2015). HIV attachment inhibitor BMS-663068 safe and effective in phase 2b study. Aidsmap. [URL: https://www.aidsmap.com/news/mar-2015/hiv-attachment-inhibitor-bms-663068-safe-and-effective-phase-2b-study]

- Zhu, L., & Chen, S. (2021). Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Viruses, 13(5), 857. [URL: https://www.mdpi.com/1999-4915/13/5/857]

- Safety and efficacy of an HIV-1 attachment inhibitor. (2015). TheLancetTV YouTube Channel. [URL: https://www.youtube.

- Bifano, M., et al. (2015). Pharmacokinetic Interactions between BMS-626529, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug BMS-663068, and Ritonavir or Ritonavir-Boosted Atazanavir in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 59(9), 5447–5453. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538515/]

- FDA Approves New HIV Treatment for Patients With Limited Treatment Options. (2020). HIV.gov. [URL: https://www.hiv.

- Poveda, E., et al. (2006). HIV entry inhibitors: Mechanisms of action and resistance pathways. Journal of Antimicrobial Chemotherapy, 57(4), 619–627. [URL: https://www.researchgate.

- Tilton, J. C., & Doms, R. W. (2010). HIV-1 Entry Inhibitors: An Overview. Current Topics in Microbiology and Immunology, 344, 77-96. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3206213/]

- Preparation of the HIV Attachment Inhibitor BMS-663068. Part 8. Installation of the Phosphonoxymethyl Prodrug Moiety. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/318991444_Preparation_of_the_HIV_Attachment_Inhibitor_BMS-663068_Part_8_Installation_of_the_Phosphonoxymethyl_Prodrug_Moiety]

- US breakthrough for BMS' novel HIV drug. (2015). PharmaTimes. [URL: https://www.pharmatimes.com/news/us_breakthrough_for_bms_novel_hiv_drug_980133]

- Yan, M., & Baran, P. S. (2017). BMS-663068: Another Quiet Victory for Chemistry. Organic Process Research & Development, 21(8), 1059–1061. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00208]

- Fostemsavir (BMS-663068). (n.d.). MedchemExpress.com. [URL: https://www.medchemexpress.com/fostemsavir.html]

- Dong, T. (2017). The story behind HIV drug Fostemsavir (BMS-663068). SMC Chemistry. [URL: https://sites.google.com/a/student.smc.edu/dr-dong/chemistry-in-the-news/thestorybehindhivdrugfostemasavirbms-663068]

- In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/221831114_In_Vitro_Antiviral_Characteristics_of_HIV-1_Attachment_Inhibitor_BMS-626529_the_Active_Component_of_the_Prodrug_BMS-663068]

- Pharmacokinetic Interactions between BMS-626529, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug BMS-663068, and Ritonavir or Ritonavir-Boosted Atazanavir in Healthy Subjects. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Lallana, E., & Paß, M. (2022). Alkaline Phosphatase: A Reliable Endogenous Partner for Drug Delivery and Diagnostics. Advanced Therapeutics, 5(4), 2100213. [URL: https://www.researchgate.net/publication/357771764_Alkaline_Phosphatase_A_Reliable_Endogenous_Partner_for_Drug_Delivery_and_Diagnostics]

- Malik, A. S., & Low, M. G. (1986). Conversion of human placental alkaline phosphatase from a high Mr form to a low Mr form during butanol extraction. An investigation of the role of endogenous phosphoinositide-specific phospholipases. The Biochemical Journal, 240(2), 519–527. [URL: https://pubmed.ncbi.nlm.nih.gov/3028377/]

- Evaluation of in Vitro Models for Screening Alkaline Phosphatase-Mediated Bioconversion of Phosphate Ester Prodrugs. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Solomon, B., et al. (1990). Twentyfold increase in alkaline phosphatase activity by sequential reversible activation of the enzyme followed by coupling with a copolymer of ethylene and maleic anhydride. Biotechnology and Applied Biochemistry, 12(4), 403-411. [URL: https://pubmed.ncbi.nlm.nih.gov/2146476/]

Sources

- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA approves fostemsavir (Rukobia) for multidrug resistant HIV in the US | HIV i-Base [i-base.info]

- 3. journals.asm.org [journals.asm.org]

- 4. HIV attachment inhibitor BMS-663068 safe and effective in phase 2b study | aidsmap [aidsmap.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic Interactions between BMS-626529, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug BMS-663068, and Ritonavir or Ritonavir-Boosted Atazanavir in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HIV-1 attachment inhibitor prodrug BMS-663068 in antiretroviral-experienced subjects: week 24 sub-group analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Crystal structures of trimeric HIV Env with entry inhibitors BMS-378806 and BMS-626529 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fostemsavir: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rukobia (fostemsavir) for the Treatment of HIV, USA [clinicaltrialsarena.com]

- 18. contagionlive.com [contagionlive.com]

- 19. FDA Approves New HIV Treatment for Patients With Limited Treatment Options | HIV.gov [hiv.gov]

- 20. researchgate.net [researchgate.net]

The Elusive In Vitro Antiviral Profile of BMS-538203: A Technical Perspective on an Investigational HIV-1 Integrase Inhibitor

For Immediate Release: Central Research Archives

This technical guide synthesizes the available information surrounding BMS-538203, an investigational HIV-1 integrase strand transfer inhibitor (INSTI) developed by Bristol-Myers Squibb. While detailed public data on the in vitro antiviral spectrum of BMS-538203 is not extensively available, this document provides a comprehensive overview of the scientific principles, methodologies, and mechanistic understanding pertinent to evaluating such a compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.

Introduction: The Rationale for Novel HIV-1 Integrase Inhibitors

The development of new antiretroviral agents remains a critical endeavor in the global effort to combat HIV/AIDS. HIV-1 integrase is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome, a process crucial for establishing a productive and persistent infection.[1][2] Integrase Strand Transfer Inhibitors (INSTIs) represent a major class of antiretroviral drugs that effectively block this step.[1][2] The pursuit of novel INSTIs like BMS-538203 is driven by the need to overcome existing drug resistance, improve safety and tolerability profiles, and potentially offer new therapeutic options for treatment-experienced patients.

Bristol-Myers Squibb has a documented history of research and development in the field of HIV integrase inhibitors.[3] While specific preclinical data for BMS-538203 is not publicly detailed, the company's efforts have led to the investigation of compounds such as BMS-707035, a potent INSTI that advanced to Phase I clinical trials based on its promising antiviral activity and preclinical profile.[3] Subsequent research on analogues of BMS-707035 demonstrated potent anti-HIV activity, with EC50 values in the low nanomolar range in cell-free assays and IC50 values spanning from 1 nM to 206 nM in in vitro cellular assays.[4] This context suggests a rigorous preclinical evaluation for compounds within this class, including, presumably, BMS-538203.

Mechanism of Action: Targeting the HIV-1 Integrase Strand Transfer

BMS-538203 is classified as an HIV-1 integrase strand transfer inhibitor.[3] The mechanism of action for this class of drugs is well-established and involves the specific inhibition of the strand transfer step of viral DNA integration into the host genome.[2]

The HIV-1 Integration Process

The integration of the reverse-transcribed viral DNA is a two-step process mediated by the viral integrase enzyme:

-

3'-Processing: This initial step occurs in the cytoplasm and involves the nucleophilic attack by the integrase on the 3' ends of the viral DNA, resulting in the removal of a dinucleotide from each end.

-

Strand Transfer: Following the transport of the pre-integration complex into the nucleus, the integrase catalyzes the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.

Inhibition by BMS-538203

As a strand transfer inhibitor, BMS-538203 is designed to bind to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg2+) that are essential for the catalytic activity of strand transfer. By occupying this critical position, the inhibitor prevents the stable association of the integrase with the host DNA, thereby blocking the integration of the viral genome.

Caption: Mechanism of Action of BMS-538203.

Determining the In Vitro Antiviral Spectrum: Methodological Principles

The evaluation of the in vitro antiviral spectrum of a compound like BMS-538203 involves a series of standardized assays designed to quantify its potency against a diverse range of HIV-1 strains and to assess its potential for cross-resistance with other antiretroviral drugs.

Key Experimental Assays

3.1.1. Cell-Free Integrase Assays: These biochemical assays directly measure the inhibition of the integrase enzyme's catalytic activity. They are crucial for confirming the mechanism of action and determining the intrinsic inhibitory potential of the compound. A common format involves measuring the inhibition of the 3'-processing or strand transfer reactions using purified recombinant HIV-1 integrase and specific DNA substrates.

3.1.2. Cell-Based Antiviral Assays: These assays are fundamental for determining the effective concentration (EC50) of the drug required to inhibit viral replication in a cellular context. A typical workflow is as follows:

-

Cell Culture: Susceptible host cells (e.g., T-cell lines, peripheral blood mononuclear cells - PBMCs) are cultured.

-

Viral Infection: Cells are infected with a specific HIV-1 strain in the presence of serial dilutions of the test compound.

-

Incubation: The infected cells are incubated for a defined period to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant, or by using reporter gene assays (e.g., luciferase or green fluorescent protein).

-

Data Analysis: The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is calculated.

Caption: General workflow for a cell-based antiviral assay.

Breadth of Antiviral Activity

To establish a comprehensive antiviral spectrum, BMS-538203 would be tested against a panel of:

-

Laboratory-adapted HIV-1 strains: Standardized strains used for initial screening.

-

Clinical isolates of different HIV-1 subtypes (clades): To ensure activity against the global diversity of the virus.

-

Drug-resistant HIV-1 strains: Including viruses with known resistance mutations to other classes of antiretrovirals and, importantly, to other INSTIs. This is critical for defining the compound's resistance profile and its potential utility in salvage therapy.

Anticipated Antiviral Spectrum and Resistance Profile

Based on the development of other INSTIs, it is anticipated that BMS-538203 would exhibit potent activity against a broad range of HIV-1 subtypes. The key differentiator for a novel INSTI lies in its activity against strains resistant to first-generation INSTIs. Resistance to INSTIs is often conferred by specific mutations in the integrase gene, which can alter the binding of the inhibitor to the enzyme.

A comprehensive evaluation of BMS-538203 would involve testing its efficacy against site-directed molecular clones containing known INSTI-resistance mutations. This provides a precise understanding of its resistance profile and potential for cross-resistance.

Conclusion

While specific quantitative data on the in vitro antiviral spectrum of BMS-538203 is not publicly available, the established principles of antiretroviral drug development and the known mechanism of action of HIV-1 integrase strand transfer inhibitors provide a strong framework for understanding its expected profile. The evaluation of such a compound would involve a rigorous series of in vitro assays to determine its potency against a wide array of HIV-1 variants and to characterize its resistance profile. The ultimate clinical utility of BMS-538203 would depend on its ability to demonstrate a favorable balance of potent antiviral activity, a high barrier to resistance, and a clean safety profile. Further disclosure of preclinical and clinical data by the developers is awaited by the scientific community to fully delineate the therapeutic potential of this investigational agent.

References

-

Bristol-Myers Squibb Company. (2014, March 6). Bristol-Myers Squibb presents promising Phase IIb data for novel, investigational attachment inhibitor for HIV-1 infected treatment-experienced patients. Drug Target Review. [Link]

-

Naidu, B. N., et al. (2018). The discovery and preclinical evaluation of BMS-707035, a potent HIV-1 integrase strand transfer inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(12), 2124-2130. [Link]

-

Singh, K., & Chattopadhyay, S. (2021). Recent advances in the development of integrase inhibitors for HIV treatment. Future Virology, 16(5), 335-349. [Link]

-

International Association of Providers of AIDS Care. (n.d.). How Integrase Inhibitors Work. [Link]

-

King of the Curve. (2025, November 9). Mechanism of Antiretroviral Drugs in HIV Treatment. [Link]

-

AdisInsight. (2015, July 15). Research programme: HIV integrase inhibitors - Bristol-Myers Squibb. [Link]

-

Shafer, R. W., & Schapiro, J. M. (2008). HIV-1 antiretroviral resistance: scientific principles and clinical applications. Drugs, 68(2), 149-169. [Link]

-

ResearchGate. (n.d.). EC50 values of 14 antiretrovirals for cell-free HIV and HIV-infected.... [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery and preclinical evaluation of BMS-707035, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Immuno-Oncology Approach: Early-Stage Research and Analogue Development of the PD-L1 Inhibitor BMS-202

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Shifting the Paradigm in Cancer Therapy

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer treatment. By targeting regulatory pathways in T cells, these therapies unleash the body's own immune system to combat malignant cells. A pivotal axis in this intricate dance of cellular recognition and response is the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). The binding of PD-L1, often overexpressed on tumor cells, to PD-1 on activated T cells delivers an inhibitory signal, effectively shielding the tumor from immune attack. While monoclonal antibodies targeting this pathway have demonstrated significant clinical success, the pursuit of small-molecule inhibitors offers the promise of oral bioavailability, potentially improved tumor penetration, and a different modality for therapeutic intervention.

This guide provides a comprehensive technical overview of the early-stage research and development of analogues of BMS-202, a pioneering small-molecule inhibitor of the PD-1/PD-L1 interaction developed by Bristol-Myers Squibb.[1] We will delve into the foundational science, the strategic evolution of chemical scaffolds, and the critical experimental methodologies that underpinned the initial exploration of this promising class of compounds.

The Dawn of Small-Molecule PD-L1 Inhibition: The Discovery of BMS-202

The journey towards orally active immuno-oncology agents began with the identification of small molecules capable of disrupting the PD-1/PD-L1 protein-protein interaction. High-throughput screening campaigns, likely employing techniques such as Homogeneous Time-Resolved Fluorescence (HTRF), were instrumental in identifying initial hit compounds.[2] From these efforts, BMS-202 emerged as a significant lead compound.

BMS-202, chemically identified as N-(2-((2-Methoxy-6-(2-methyl-biphenyl-3-ylmethoxy)-pyridin-3-ylmethyl)-amino)-ethyl)-acetamide, demonstrated the ability to inhibit the PD-1/PD-L1 interaction.[3] Crystallographic studies later revealed a unique mechanism of action: BMS-202 induces and stabilizes the homodimerization of PD-L1, thereby preventing its engagement with PD-1.[2][4] This novel mechanism provided a solid foundation for a structure-based drug design approach to enhance potency and optimize pharmacokinetic properties.

Core Pharmacophore of BMS-202

Structural analysis of the co-crystal structure of BMS-202 bound to human PD-L1 highlighted three key pharmacophoric elements:[4]

-

The Biphenyl Core: This lipophilic moiety serves as the minimal fragment essential for binding to a hydrophobic pocket within the PD-L1 protein.

-

The Polar Moiety: This region of the molecule interacts with polar residues in the solvent-exposed region of the binding site.

-

The Linker: A flexible chain connecting the biphenyl core and the polar moiety, crucial for achieving the optimal orientation for binding and inducing PD-L1 dimerization.

Caption: Core Pharmacophoric Elements of BMS-202.

The Rationale for Analogue Development: Pursuing Enhanced Potency and Drug-like Properties

While BMS-202 represented a significant breakthrough, early-stage compounds invariably require optimization to improve their therapeutic potential. The primary objectives for developing BMS-202 analogues were to:

-

Enhance Binding Affinity and Potency: To achieve greater efficacy at lower concentrations, thereby reducing the potential for off-target effects.

-

Improve Pharmacokinetic (PK) Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for oral administration.

-

Increase Drug-like Properties: To improve characteristics such as solubility, metabolic stability, and reduce molecular weight and polar surface area.[4]

Structure-Activity Relationship (SAR) Studies: A Systematic Exploration

The early exploration of BMS-202 analogues followed a systematic SAR approach, where specific regions of the molecule were modified to understand their impact on biological activity.

Modifications of the Biphenyl Core

The biphenyl core, being essential for binding, was a key focus of initial SAR studies. Modifications likely explored the impact of:

-

Substitution Patterns: Introducing various substituents (e.g., halogens, alkyl groups, methoxy groups) on the phenyl rings to probe for additional hydrophobic or electrostatic interactions within the binding pocket.

-

Ring Scaffolds: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems to modulate electronic properties and explore alternative binding modes.

Optimization of the Linker

The linker's length and flexibility were critical for the proper positioning of the biphenyl and polar moieties. Analogue synthesis would have involved:

-

Varying Chain Length: Shortening or lengthening the linker to determine the optimal distance between the key pharmacophores.

-

Introducing Rigidity: Incorporating cyclic structures or double bonds within the linker to restrict conformational flexibility and potentially lock the molecule into a more active conformation.

Diversification of the Polar Moiety

The polar region of BMS-202 offered significant scope for modification to improve potency and physicochemical properties. Key strategies included:

-

Exploring Alternative Polar Groups: Replacing the terminal acetamide with other hydrogen bond donors and acceptors, such as sulfonamides, ureas, or other heterocyclic systems.

-

Structural Simplification: In some instances, removing one of the polar ends of a more complex precursor molecule to improve ligand efficiency (LE), a measure of binding energy per non-hydrogen atom.[4]

Experimental Protocols for Early-Stage Analogue Evaluation

A robust and reproducible set of assays is fundamental to the successful evaluation of newly synthesized analogues. The following protocols represent the cornerstone of such an early-stage drug discovery program.

Primary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a high-throughput method to quantify the inhibition of the PD-1/PD-L1 interaction.

Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, FRET occurs. A small-molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Recombinant human PD-1 and PD-L1 proteins are labeled with the donor and acceptor fluorophores according to the manufacturer's protocols.

-

Assay buffer (e.g., PBS with 0.1% BSA) is prepared.

-

Test compounds (analogues) are serially diluted in DMSO to create a concentration gradient.

-

-

Assay Procedure:

-

In a 384-well microplate, add the labeled PD-1 and PD-L1 proteins to the assay buffer.

-

Add the serially diluted test compounds to the wells. Include positive controls (e.g., BMS-202) and negative controls (DMSO vehicle).

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (for the donor and acceptor).

-

Calculate the HTRF ratio and normalize the data to the controls.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

-

Caption: HTRF Binding Assay Workflow.

Cellular Assays: T-cell Co-culture System

To assess the functional activity of the analogues in a more biologically relevant context, a co-culture system involving T cells and PD-L1-expressing tumor cells is employed.

Principle: The assay measures the restoration of T-cell effector functions, such as the production of interferon-gamma (IFN-γ), upon blockade of the PD-1/PD-L1 interaction by the test compounds.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a human cancer cell line engineered to express high levels of PD-L1 (e.g., Hep3B/OS-8/hPD-L1).[4]

-

Isolate primary human CD3+ T cells from healthy donor blood.

-

-

Co-culture Setup:

-

Plate the PD-L1-expressing cancer cells in a 96-well plate.

-

Add the isolated T cells to the wells.

-

Treat the co-cultures with serial dilutions of the test analogues. Include a positive control (e.g., an anti-PD-1 antibody like Keytruda) and a negative control (vehicle).[4]

-

-

T-cell Activation and Incubation:

-

Stimulate the T cells with an anti-CD3 antibody to induce activation.

-

Incubate the co-culture for 48-72 hours.

-

-

Measurement of IFN-γ Production:

-

Collect the cell culture supernatant.

-

Quantify the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IFN-γ concentration against the compound concentration to determine the dose-dependent effect of the analogues on restoring T-cell activity.

-

Data Presentation and Interpretation

The systematic evaluation of BMS-202 analogues would generate a significant amount of data. Clear and concise presentation is crucial for identifying promising candidates for further development.

Table 1: Representative Structure-Activity Relationship Data for BMS-202 Analogues

| Compound | R1-Group (Biphenyl) | Linker Modification | R2-Group (Polar) | HTRF IC50 (nM) | IFN-γ Release (EC50, nM) |

| BMS-202 | 2-methyl-biphenyl | - | N-acetyl-ethylenediamine | 18 | 150 |

| Analogue 1 | 2,4-dimethyl-biphenyl | - | N-acetyl-ethylenediamine | 12 | 110 |

| Analogue 2 | 2-chloro-biphenyl | - | N-acetyl-ethylenediamine | 25 | 200 |

| Analogue 3 | 2-methyl-biphenyl | Propylene | N-acetyl-ethylenediamine | 50 | 350 |

| Analogue 4 | 2-methyl-biphenyl | - | N-propionyl-ethylenediamine | 15 | 130 |

| Analogue 5 | 2-methyl-biphenyl | - | N-sulfonamido-ethylamine | 8 | 95 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the principles of SAR studies.

Concluding Remarks and Future Directions

The early research on BMS-202 and its analogues laid the critical groundwork for the development of orally bioavailable small-molecule immuno-oncology therapies. Through a systematic approach of chemical synthesis and biological evaluation, researchers were able to delineate the key structural features required for potent inhibition of the PD-1/PD-L1 interaction. The insights gained from these initial SAR studies have undoubtedly paved the way for the discovery of more advanced and clinically viable candidates. The ongoing pursuit in this field continues to focus on enhancing selectivity, improving pharmacokinetic profiles, and exploring novel chemical scaffolds to further expand the therapeutic arsenal against cancer.

References

-

Ashizawa T, Iizuka A, Tanaka E, Kondou R, Miyata H, Maeda C, Sugino T, Yamaguchi K, Ando T, Ishikawa Y, Ito M, Akiyama Y. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse. Biomedical Research. 2019;40(6):243–250. Available from: [Link]

-

Cai Y, Xiao M, Li X, Zhou S, Sun Y, Yu W, Zhao T. BMS-202, a PD-1/PD-L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways. Immunity, Inflammation and Disease. 2022;10(10):e693. Available from: [Link]

-

Gao, Y., et al. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. Molecules. 2021;26(16):4937. Available from: [Link]

-

Bristol-Myers Squibb. BMS-202. Wikipedia. Available from: [Link]

-

Guzik, K., et al. The Small-Molecule Inhibitor of the PD-1/PD-L1 Interaction BMS-202 Induces the Dimerization of PD-L1. Cancers. 2021;13(5):1031. Available from: [Link]

-

Hu, Z., et al. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand. International Journal of Molecular Sciences. 2024;25(1):567. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. BMS-202. Available from: [Link]

Sources

- 1. Pharmaceutical research and development pipeline - Bristol Myers Squibb [bms.com]

- 2. Bms-754807 | C23H24FN9O | CID 24785538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound and technology requests - Bristol Myers Squibb [bms.com]

- 4. Bms-3 | C17H12Cl2F2N4OS | CID 73265272 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Validation of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The maturation of the Human Immunodeficiency Virus (HIV-1) is a finely orchestrated process, culminating in the formation of an infectious virion. This intricate cascade of events presents a compelling target for antiretroviral therapy. This guide provides a comprehensive technical overview of the target validation of BMS-955176, a potent second-generation HIV-1 maturation inhibitor. We will delve into the molecular underpinnings of its mechanism of action, provide detailed, field-proven experimental protocols for its characterization, and present a framework for the interpretation of key data. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel anti-HIV therapeutics.

Introduction: The Rationale for Targeting HIV-1 Maturation

The HIV-1 replication cycle is a multi-stage process, with viral maturation representing a critical final step for the production of infectious particles.[1] This phase is characterized by the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease, leading to a dramatic morphological rearrangement of the virion core.[2] Unlike many antiretroviral agents that target early-stage events such as reverse transcription or integration, maturation inhibitors present a unique mechanism of action by disrupting this final architectural transformation.[3]

The first-generation maturation inhibitor, bevirimat (BVM), demonstrated the clinical potential of this therapeutic strategy.[4] However, its efficacy was limited by naturally occurring polymorphisms in the Gag polyprotein, specifically in the spacer peptide 1 (SP1) region.[4] This challenge spurred the development of second-generation inhibitors, such as BMS-955176, designed to overcome these resistance-conferring mutations and exhibit a broader spectrum of antiviral activity.[5][6]

BMS-955176 specifically targets the final and rate-limiting step in Gag processing: the cleavage of the capsid-spacer peptide 1 (CA-SP1) intermediate to the mature capsid (CA) protein.[5][7] By binding to the Gag polyprotein at or near the CA-SP1 junction, BMS-955176 sterically hinders the viral protease, preventing this crucial cleavage event.[5] The consequence is the release of immature, non-infectious virions with defective cores, effectively halting the spread of the virus.[7] This guide will provide the experimental framework to validate this precise mechanism of action.

The Molecular Target: HIV-1 Gag Polyprotein Processing

The HIV-1 Gag polyprotein (Pr55^Gag^) is the primary structural component of the virion. During maturation, it is sequentially cleaved by the viral protease into several smaller proteins: matrix (MA), capsid (CA), spacer peptide 1 (SP1), nucleocapsid (NC), spacer peptide 2 (SP2), and p6.[8]

The final cleavage event, separating CA from SP1, is the rate-limiting step and is essential for the condensation of the viral core into its characteristic conical shape.[5] It is this precise step that is inhibited by BMS-955176.

Experimental Workflows for Target Validation

Validating the target of an antiviral compound requires a multi-faceted approach, combining cell-based assays to assess overall efficacy with biochemical and virological assays to pinpoint the specific molecular mechanism.

Cell-Based Antiviral Activity Assay: p24 ELISA

The initial step is to determine the potency of the compound in a relevant cell culture model of HIV-1 replication. The measurement of p24 antigen, a core viral protein, in the culture supernatant provides a robust and quantifiable readout of viral replication.[9]

Protocol: HIV-1 p24 Antigen Capture ELISA

-

Cell Culture: Seed MT-4 cells (a human T-cell line highly susceptible to HIV-1) in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Compound Preparation: Prepare a serial dilution of BMS-955176 in culture medium. The final concentrations should typically range from picomolar to micromolar to determine a full dose-response curve.

-

Infection: Infect the MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

-

Treatment: Immediately after infection, add the serially diluted BMS-955176 to the respective wells. Include a "no drug" control and a positive control (e.g., a known protease inhibitor).

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

-

p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[10]

-

Data Analysis: Plot the p24 concentration against the log of the BMS-955176 concentration and fit the data to a four-parameter logistic regression model to determine the 50% effective concentration (EC50).

Gauging the Therapeutic Window: Cytotoxicity Assay

It is crucial to ensure that the observed antiviral activity is not due to general cellular toxicity. A standard cytotoxicity assay, such as the MTT assay, should be run in parallel with the antiviral assay using uninfected cells.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay.

-